molecular formula C13H12ClN3O B1413073 C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride CAS No. 1858256-01-5

C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride

Cat. No.: B1413073
CAS No.: 1858256-01-5
M. Wt: 261.7 g/mol
InChI Key: WASLHQTVDUUSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride: is a synthetic organic compound that features a naphthalene ring fused with an oxadiazole ring and a methylamine group

Scientific Research Applications

Chemistry

In chemistry, C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride plays a significant role in various biochemical reactions. It has been observed to interact with a range of enzymes, proteins, and other biomolecules. For instance, it exhibits strong binding interactions with DNA and moderate association with human serum albumin (HSA) . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and π-π stacking interactions with the aromatic rings of the biomolecules. Additionally, the oxadiazole moiety enhances its electron-withdrawing properties, further stabilizing these interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Moreover, it alters cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been investigated in various laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is removed from the culture medium.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including oxidation and conjugation, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific organelles, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The naphthalene ring in C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

  • Reduction: : The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon, resulting in the formation of corresponding amines.

  • Substitution: : The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring can be functionalized with various substituents using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.

Comparison with Similar Compounds

Similar Compounds

    C-(3-Naphthalen-1-yl-[1,3,4]oxadiazol-5-yl)-methylamine hydrochloride: Similar structure but with a different oxadiazole ring, leading to variations in reactivity and stability.

    C-(3-Naphthalen-1-yl-[1,2,5]oxadiazol-5-yl)-methylamine hydrochloride:

Uniqueness

C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride is unique due to its specific oxadiazole ring configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-naphthalen-1-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O.ClH/c14-8-12-15-13(16-17-12)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7H,8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASLHQTVDUUSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NOC(=N3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 2
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 3
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 4
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride
Reactant of Route 6
C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.